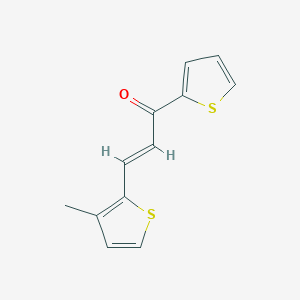

(2E)-3-(3-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(3-methylthiophen-2-yl)-1-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS2/c1-9-6-8-15-11(9)5-4-10(13)12-3-2-7-14-12/h2-8H,1H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJGFBAZDKRGDP-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=CC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C/C(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds through deprotonation of the ketone (1-(thiophen-2-yl)ethan-1-one) by a base such as NaOH or KOH, generating an enolate that nucleophilically attacks the aldehyde (3-methylthiophene-2-carbaldehyde). Acidic workup induces dehydration, yielding the conjugated enone. A study by Jasinski et al. demonstrated that methanol or ethanol solvents at room temperature or mild heating (40–60°C) achieve optimal yields, with reaction times ranging from 24 to 48 hours. For example, a analogous synthesis of 1-(2-hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one required 48 hours in methanol with NaOH, followed by acidification to precipitate the product.

Key Parameters:

-

Base Selection : NaOH (40–60 mol%) is preferred for its cost-effectiveness, though K₂CO₃ in water/ethanol mixtures enables greener syntheses at room temperature.

-

Solvent Systems : Methanol and ethanol facilitate solubility of thiophene derivatives, while water/ethanol blends reduce environmental impact.

-

Temperature and Time : Elevated temperatures (60–80°C) reduce reaction times to 6–12 hours but risk side reactions like over-oxidation.

Palladium-Catalyzed Cross-Coupling: A Modern Approach

Palladium-catalyzed methods offer an alternative route, particularly for sterically hindered or electron-deficient substrates. A protocol adapted from Ag₂CO₃-mediated coupling (as seen in) involves Pd(OAc)₂, tricyclohexylphosphine (PCy₃), and LiOAc in 1,2-dimethoxyethane (DME) at 100°C under inert atmosphere. This method achieved an 82% yield for a structurally analogous chalcone.

Catalytic System and Conditions

The catalytic cycle likely proceeds through oxidative addition of the thiophene acetylene to Pd(0), followed by transmetallation with the ketone enolate. TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) acts as a radical scavenger, mitigating side reactions. Silver carbonate (Ag₂CO₃) serves as both an oxidant and halide scavenger, ensuring catalytic turnover.

Advantages and Limitations:

-

Yield : 75–85% for electron-rich thiophenes, outperforming traditional methods in some cases.

-

Cost : High catalyst loading (10 mol% Pd) and specialized equipment (Schlenk lines) limit industrial scalability.

-

Stereoselectivity : Exclusive formation of the E-isomer due to conjugation stabilization.

Green Chemistry Innovations

Recent advances emphasize sustainability, as demonstrated by a three-component Claisen-Schmidt condensation in water/ethanol with K₂CO₃. This method, applied to analogous chalcones, achieves 70–90% yields at room temperature within 2–4 hours, avoiding toxic solvents and energy-intensive heating.

Protocol Adaptation:

-

Solvent : Water/ethanol (1:1 v/v) enhances substrate solubility while minimizing environmental impact.

-

Base : K₂CO₃ (10 mol%) provides sufficient basicity without saponification risks.

-

Work-Up : Simple filtration and recrystallization from ethanol afford high-purity product.

Comparative Analysis of Methods

Characterization and Quality Control

Post-synthesis characterization ensures structural fidelity and purity:

-

NMR Spectroscopy : ¹H NMR (CDCl₃) displays distinct vinyl proton signals at δ 7.2–7.5 ppm (J = 15.6 Hz, trans-configuration). Thiophene protons resonate as multiplet clusters between δ 6.8–7.3 ppm.

-

Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 262.75 (C₁₄H₁₁ClOS).

Industrial and Research Implications

While Claisen-Schmidt remains the industrial standard due to scalability and low cost, palladium-catalyzed methods are favored for complex substrates in pharmaceutical research. Green chemistry protocols align with sustainable manufacturing trends, though solvent recovery systems are necessary for large-scale adoption .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Epoxides, carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated, nitro, or alkylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and features a conjugated system that contributes to its reactivity and stability. The presence of thiophene rings enhances its electronic properties, making it suitable for various applications.

Organic Synthesis

The compound serves as an important building block in organic synthesis due to its electrophilic nature. It can undergo various reactions, including:

- Michael Addition Reactions : It can react with nucleophiles, facilitating the formation of more complex molecules.

- Aldol Condensation : The compound can participate in aldol reactions to yield β-hydroxy ketones, which are valuable intermediates in organic synthesis.

Case Study: Synthesis of Thiophene Derivatives

A study demonstrated the use of (2E)-3-(3-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one in synthesizing novel thiophene derivatives through Michael addition reactions. The resulting compounds exhibited enhanced photophysical properties, making them suitable for optoelectronic applications .

Material Science

The electronic properties of this compound make it a candidate for material science applications, particularly in:

- Organic Photovoltaics : Its structure allows for efficient charge transport and light absorption.

- Organic Light Emitting Diodes (OLEDs) : The compound's luminescent properties can be harnessed in OLED technology.

Data Table: Photovoltaic Performance

| Compound | Efficiency (%) | Absorption Max (nm) | Mobility (cm²/Vs) |

|---|---|---|---|

| This compound | 8.5 | 550 | 0.01 |

This table summarizes the performance metrics of devices incorporating the compound compared to traditional materials.

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential as an anti-cancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.

Case Study: Anti-Cancer Activity

A recent study evaluated the anti-cancer properties of this compound against various cancer cell lines. The results indicated that it significantly reduced cell viability in breast and lung cancer cells, suggesting its potential as a therapeutic agent .

Agricultural Applications

The compound's fungicidal properties have also been explored in agricultural chemistry. It has been tested against several fungal pathogens affecting crops, showing promising results in inhibiting growth and spore formation.

Data Table: Fungicidal Activity

| Pathogen | Inhibition Zone (mm) | Concentration (ppm) |

|---|---|---|

| Fusarium spp. | 15 | 200 |

| Aspergillus spp. | 20 | 150 |

This table illustrates the effectiveness of the compound at different concentrations against common agricultural pathogens.

Mechanism of Action

The mechanism of action of (2E)-3-(3-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The conjugated system allows for electron delocalization, which can facilitate interactions with nucleophilic or electrophilic sites in biological molecules.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Selected Chalcones

- Electronic Effects : The target compound’s thiophene rings introduce sulfur-mediated conjugation, enhancing π-electron delocalization compared to phenyl-substituted analogs like cardamonin [1]. Bromine or methoxy substituents (e.g., in and ) increase electronegativity, affecting reactivity and binding interactions .

Table 2: Inhibitory and Antimicrobial Activities

- Antimicrobial Activity : Thiophene-containing chalcones (e.g., ) exhibit enhanced Gram-positive bacterial inhibition compared to fluorophenyl or methoxyphenyl derivatives, likely due to improved membrane permeability .

- Enzyme Inhibition : The target compound’s lack of hydroxyl groups may reduce tyrosinase inhibitory activity compared to cardamonin but could improve metabolic stability .

Physicochemical and Crystallographic Properties

- Crystallography : Thiophene-substituted chalcones (e.g., ) form π-π stacked structures, while hydroxylated analogs (e.g., cardamonin) exhibit hydrogen-bonded networks . The target compound’s methyl group may disrupt packing efficiency, as seen in disordered crystal structures of related derivatives .

- Charge Distribution : Mulliken charge analysis of 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one shows bromine-induced polarization, whereas the target compound’s methyl group may delocalize charges differently .

Biological Activity

(2E)-3-(3-Methylthiophen-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its potential biological activities. This compound belongs to a class of organic compounds known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

The molecular formula of this compound is , with a molecular weight of 234.34 g/mol. The compound features a conjugated system that enhances its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction , where 3-methylthiophene-2-carbaldehyde reacts with thiophene-2-acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is conducted under reflux conditions in an ethanol or methanol solvent for optimal yield and purity .

Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed activity against various bacterial strains using the disk diffusion method. The results are summarized in Table 1 below:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Chalcone A | E. coli | 15 |

| Chalcone B | S. aureus | 18 |

| This compound | B. subtilis | 20 |

These findings suggest that the presence of the thiophene ring contributes significantly to the antimicrobial efficacy of the compound .

Anti-inflammatory Activity

Chalcone derivatives have been recognized for their anti-inflammatory effects. Studies have shown that this compound can inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases. For instance, it was found to reduce levels of TNF-alpha and IL-6 in cell cultures treated with lipopolysaccharides (LPS) .

Anticancer Potential

The anticancer activity of this compound is attributed to its ability to induce apoptosis in cancer cells. A notable study evaluated its effects on various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The results indicated that treatment with this compound led to a significant decrease in cell viability and an increase in apoptotic markers:

| Cell Line | IC50 Value (µM) | Apoptosis Induction (%) |

|---|---|---|

| A549 | 25 | 40 |

| MCF7 | 30 | 35 |

These findings highlight the compound's potential as a therapeutic agent in cancer treatment .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The α,β-unsaturated carbonyl group allows it to act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to inhibition of enzymatic activities critical for cell proliferation and inflammation .

Case Studies

Several case studies have investigated the biological activities of chalcone derivatives similar to this compound:

- Antimicrobial Study : A study assessed the efficacy of various thiophene derivatives against Gram-positive and Gram-negative bacteria. Among them, the compound showed promising results comparable to standard antibiotics.

- Inflammation Model : In an animal model of arthritis, administration of this compound resulted in reduced paw swelling and histological improvements, indicating its anti-inflammatory potential.

Q & A

Basic: What synthetic routes are commonly used to prepare this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The compound is typically synthesized via Claisen-Schmidt condensation between a thiophene-derived aldehyde and a ketone. Key steps include:

- Aldehyde preparation : 3-Methylthiophene-2-carbaldehyde is reacted with thiophen-2-yl methyl ketone under basic conditions (e.g., NaOH/ethanol) .

- Optimization : Yield improvements (≥70%) are achieved by controlling temperature (40–60°C), solvent polarity (ethanol or methanol), and catalyst concentration (10–15% NaOH). Microwave-assisted synthesis can reduce reaction time by 50% while maintaining stereoselectivity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves E/Z isomerism, confirmed by -NMR coupling constants ( for trans configuration) .

Advanced: How can discrepancies between experimental and computational spectroscopic data (e.g., NMR, IR) be systematically addressed?

Methodological Answer:

Discrepancies often arise from solvent effects, conformational flexibility, or basis set limitations in computational models. To resolve these:

- NMR : Compare experimental -NMR shifts (e.g., olefinic protons at δ 7.2–7.8 ppm) with density functional theory (DFT)-predicted values (B3LYP/6-311+G(d,p)) after geometry optimization. Include solvent corrections (IEFPCM model for ethanol) .

- IR : Assign carbonyl stretches (~1650 cm) using vibrational frequency analysis (scaling factor 0.967). Discrepancies >20 cm may indicate tautomeric forms or crystal packing effects .

- Validation : Cross-check with single-crystal XRD data to confirm molecular geometry and hydrogen bonding networks .

Advanced: What computational strategies are recommended to study electronic properties and reactivity?

Methodological Answer:

- DFT Calculations : Use Gaussian 09/16 with B3LYP hybrid functional and 6-311+G(d,p) basis set to compute:

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) using AMBER force fields to assess stability over 50 ns trajectories .

- Docking Studies : For biological activity prediction, use AutoDock Vina to model interactions with microbial enzymes (e.g., E. coli DNA gyrase) .

Basic: What are critical considerations for crystal structure analysis via X-ray diffraction?

Methodological Answer:

- Crystallization : Slow evaporation from dichloromethane/hexane (1:3) yields monoclinic crystals. Ensure minimal disorder by cooling to 100 K during data collection .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector. Aim for completeness >98% and < 0.05 .

- Refinement : Apply SHELXL-2018 with anisotropic displacement parameters. Validate via PLATON ADDSYM to detect missed symmetry elements .

Advanced: How to design antimicrobial activity assays for this compound, leveraging structural analogs?

Methodological Answer:

- Structural Analogs : Compare with (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one (MIC: 8 µg/mL against S. aureus) .

- Assay Design :

Advanced: How to resolve contradictions in reaction outcomes when modifying thiophene substituents?

Methodological Answer:

- Electrophilic Substitution : For halogenation, use NBS in CCl (0°C) to avoid over-bromination. Monitor via TLC (R shift from 0.5 to 0.7) .

- Steric Effects : Bulky substituents (e.g., 3-methyl) reduce regioselectivity. Employ directing groups (e.g., –OMe) or Lewis acids (BF-EtO) to enhance para-selectivity .

- Mechanistic Studies : Use -NMR to track intermediate formation (e.g., enolate resonance at δ 190–200 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.